Nipecotic acid

Overview

Description

Mechanism of Action

Target of Action

Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters play a crucial role in the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, this compound can influence GABAergic neurotransmission .

Mode of Action

This compound acts as a GABA reuptake inhibitor . It binds to the GABA transporters, preventing them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting the reuptake of GABA, this compound prolongs the presence of GABA in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal activity . This can help to restore the balance between excitatory and inhibitory neurotransmission in the CNS, which is often disrupted in various neurological disorders .

Pharmacokinetics

It is known that the systemic availability of this compound after nasal administration is about 14% . When administered as an n-butyl ester, the systemic availability of this compound increases to 92-97% . The terminal half-life and mean resident time of this compound are significantly longer when it is administered as an n-butyl ester .

Result of Action

The inhibition of GABA reuptake by this compound leads to an increase in GABA concentration in the synaptic cleft, enhancing its inhibitory effect on neuronal activity . This can help to alleviate symptoms of neurological disorders such as epilepsy and depression, which are often associated with disrupted GABAergic neurotransmission . Some derivatives of this compound have also shown significant anticonvulsant and antidepressant effects in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the lipophilicity of this compound can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s ability to cross the blood-brain barrier and increase its effectiveness in the CNS

Biochemical Analysis

Biochemical Properties

Nipecotic acid acts as a GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction . It interacts with GABA transporters (GATs), which are key regulators of inhibitory neurotransmission through cellular uptake of GABA from the synaptic cleft . This compound binds the transporter in the same way as GABA, together with the two Na+ ions and one Cl- ion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic neurotransmission . By inhibiting GABA uptake, it can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting GABA transporters (GATs). It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion . This inhibits the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA and enhancing GABAergic signaling .

Metabolic Pathways

This compound is involved in the GABAergic neurotransmission pathway . It interacts with GABA transporters (GATs), which are key enzymes in this pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues via GABA transporters (GATs) . It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion

Subcellular Localization

Gaba transporters, with which this compound interacts, are known to be unevenly distributed within the synapses .

Preparation Methods

Nipecotic acid can be synthesized through various methods. One common synthetic route involves the reductive amination of a this compound derivative with an N-alkyl substituent displaying a terminal aldehyde function with tricyclic secondary amines . This method allows for the construction of this compound derivatives with varying spacer lengths and substituents, which can influence their biological activity . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for research and pharmaceutical applications.

Chemical Reactions Analysis

Nipecotic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidine-3-carboxylic acid derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

Nipecotic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various derivatives with potential therapeutic properties . In biology and medicine, this compound and its derivatives are investigated for their anticonvulsant and antidepressant activities . These compounds have shown promise in animal models for treating epilepsy and depression, making them potential candidates for new drug development . Additionally, this compound derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Nipecotic acid is often compared with other GABA uptake inhibitors, such as tiagabine and deramciclane . While all these compounds share a similar mechanism of action, this compound is unique in its structure and specific binding properties. Tiagabine, for example, is a more potent GABA uptake inhibitor but has a different chemical structure and pharmacokinetic profile . Deramciclane, on the other hand, is primarily used as an anxiolytic agent and has additional effects on serotonin receptors . These differences highlight the uniqueness of this compound and its potential advantages in certain therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit GABA uptake makes it a valuable tool for studying neurological disorders and developing new treatments. The various synthetic routes and chemical reactions it undergoes further enhance its utility in research and industry. As research continues, this compound and its derivatives may offer new hope for patients with epilepsy, depression, and other neurological conditions.

Biological Activity

Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is primarily recognized for its role as a GABA uptake inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound functions mainly by inhibiting the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making this compound a valuable tool in studying GABAergic signaling pathways. Research has shown that this compound can directly activate GABAA-like ion channels, further supporting its role in modulating GABAergic activity .

Therapeutic Applications

1. Neurodegenerative Disorders

Recent studies have indicated that this compound derivatives may serve as multi-target agents against Alzheimer's Disease (AD). These compounds exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation—key factors in the progression of neurodegeneration. For instance, ethyl nipecotate has been shown to act as a potent inhibitor of lipid peroxidation and oxidative protein glycation, with IC50 values as low as 20 μM .

2. Epilepsy Treatment

This compound has been evaluated for its antiepileptic properties. A derivative of this compound has entered clinical trials targeting epilepsy, demonstrating efficacy in enhancing GABAergic transmission and reducing seizure activity . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effectiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce inward currents similar to those produced by GABA itself. For example, application of 1 mM this compound to neuronal patches resulted in inward currents comparable to those induced by 300 μM GABA . This suggests that this compound not only inhibits GABA uptake but may also mimic GABA's effects on neuronal excitability.

In Vivo Studies

In vivo research has shown that this compound significantly reduces paw edema in rat models, indicating anti-inflammatory properties. Compounds derived from this compound demonstrated reductions in edema by up to 61% when tested against carrageenan-induced inflammation .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| Ethyl Nipecotate | Lipid Peroxidation Inhibitor | 20 | Strong antioxidant properties |

| This compound | Acetylcholinesterase Inhibitor | 47 | Potential for AD treatment |

| N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound | Antiepileptic Agent | - | Under clinical trials |

Case Studies

Case Study 1: Alzheimer’s Disease Research

A study focused on synthesizing novel this compound derivatives aimed at treating AD revealed that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties. The results suggest that targeting both cholinergic dysfunction and oxidative stress may enhance therapeutic outcomes in AD patients .

Case Study 2: Antiepileptic Trials

The derivative N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound was tested in clinical settings for its efficacy in controlling seizures. Preliminary results indicated a significant reduction in seizure frequency among participants, supporting the hypothesis that enhancing GABAergic transmission can effectively manage epilepsy .

Properties

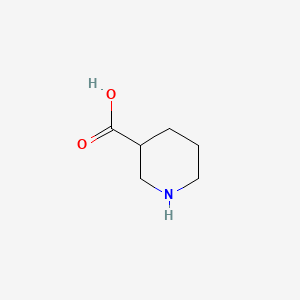

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.